2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a morpholine ring substituted with a chlorophenyl group and an acetamide moiety, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide typically involves the reaction of 4-(4-chlorophenyl)morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to modify the acetamide moiety or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products may include reduced amide or aromatic derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Evaluated for its biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential as a therapeutic agent against diseases such as leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antiparasitic activity against Leishmania mexicana is attributed to its ability to induce apoptosis in the parasites . The compound may interact with cellular proteins and enzymes, disrupting essential biological pathways and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-nitrophenyl)acetamide
- 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide
Uniqueness
2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide is unique due to its specific structural features, such as the morpholine ring and the chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
2-chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-7-13(18)16-8-12-9-17(5-6-19-12)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFGVRXGJWPTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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